molecular formula C18H22N2O2S B326955 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE

4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE

Cat. No.: B326955
M. Wt: 330.4 g/mol
InChI Key: HARZFXBJVSJUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is a complex organic compound that features a pyrrole ring substituted with a methoxyphenyl group, dimethyl groups, and a morpholinyl methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring through a cyclization reaction. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the morpholinyl methanethione group can be added through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE involves its interaction with molecular targets through various pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C18H22N2O2S/c1-13-12-17(18(23)19-8-10-22-11-9-19)14(2)20(13)15-4-6-16(21-3)7-5-15/h4-7,12H,8-11H2,1-3H3

InChI Key

HARZFXBJVSJUJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=S)N3CCOCC3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=S)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.